molecular formula C15H10ClF3N2O4 B2590838 3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid CAS No. 321433-61-8

3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid

Cat. No. B2590838
M. Wt: 374.7
InChI Key: SIEKBQPWGCCNGS-UHFFFAOYSA-N
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Description

This compound, also known as CP-690,550 or Tofacitinib1, is a small molecule drug used in the treatment of Inflammatory Bowel Disease (IBD) and Rheumatoid Arthritis (RA)1. It has a molecular weight of 374.71.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, it’s known that 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative, is a fluorinated building block that participates in the synthesis of related compounds2.



Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the search results. However, the related compound 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine has a molecular weight of 199.532.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, it’s known that the carboxylic acid group in similar compounds can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 374.71. More specific properties such as melting point, boiling point, and density are not provided in the search results.


Scientific Research Applications

Agricultural Applications

  • This compound is used in the field of agriculture for weed control. It has been applied postemergence to control grasses such as Texas panicum, large crabgrass, and broadleaf signalgrass in peanut crops. Effective control of these weeds at different growth stages contributes to higher yields in peanut farming (Grichar & Boswell, 1986).
  • It is also effective for the control of rhizome johnsongrass in cotton, where applications of the compound significantly reduced johnsongrass presence and prevented yield losses in cotton crops (Carter & Keeley, 1987).

Biochemical Research

  • The compound shows potential as an insecticidal agent. A related chemical structure, combining a pyridine ring and the active parts of this compound, indicates possible insecticidal activity. This aspect is relevant for developing new insecticides for agricultural use (Liu et al., 2006).

Molecular Studies and Synthesis

  • The compound's structure has been utilized in the synthesis of various other chemical entities. For instance, studies have been conducted on the synthesis of related compounds, which are essential in the development of new pharmaceuticals and agricultural chemicals (Nemec et al., 1974).
  • Research into the mode of action of similar herbicides indicates that these compounds inhibit cell division by affecting protein synthesis in plants. This is crucial for understanding their mechanism of action and for developing more effective agricultural chemicals (Kim & Bendixen, 1987).

Chemical Structure and Properties

  • Detailed studies have been conducted on the molecular structure of related compounds, contributing to a better understanding of their chemical properties and potential applications in various fields such as fungicides (Jeon et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results. However, related compounds such as 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine are classified as Eye Irrit. 2 - Flam. Liq. 3 - Skin Irrit. 2 - STOT SE 3, indicating potential hazards2.


Future Directions

The future directions for this compound are not specified in the search results. However, given its use in the treatment of IBD and RA1, ongoing research may focus on improving its efficacy and reducing potential side effects.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or consult a chemistry professional.


properties

IUPAC Name

3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2O4/c16-9-5-8(15(17,18)19)7-20-14(9)25-11-4-2-1-3-10(11)21-12(22)6-13(23)24/h1-5,7H,6H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEKBQPWGCCNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(=O)O)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid

Citations

For This Compound
4
Citations
R Balhorn, MC Balhorn, K Balakrishnan… - Journal of Drug …, 2020 - Taylor & Francis
Selective high-affinity ligands (SHALs) belong to a novel class of small-molecule cancer therapeutics that function as targeted prodrugs. SH7139, the most advanced of the SHAL drugs …
Number of citations: 1 www.tandfonline.com
R Balhorn, MC Balhorn - Oncotarget, 2020 - ncbi.nlm.nih.gov
SH7139, the first of a series of selective high affinity ligand (SHAL) oncology drug candidates designed to target and bind to the HLA-DR proteins overexpressed by B-cell lymphomas, …
Number of citations: 2 www.ncbi.nlm.nih.gov
C Meares - CANCER BIOTHERAPY AND …, 2008 - search.proquest.com
Aim: The short range alpha emitter 213Bi offers the potential for selective irradiation of critically located glioma, while minimizing unacceptable damage to adjacent, functional critical …
Number of citations: 0 search.proquest.com
EY Lau, C Venclovas, E Schwegler, F Gygi, ME Colvin… - 2004 - osti.gov
The goal of this Strategic Initiative in Applied Computational Biology has been to apply LLNL's expertise in computational simulation to forge a new laboratory core competency in …
Number of citations: 3 www.osti.gov

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